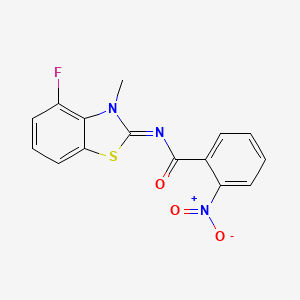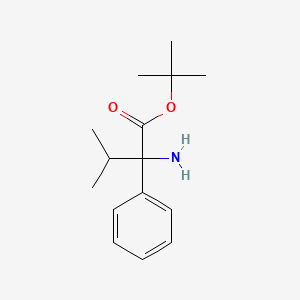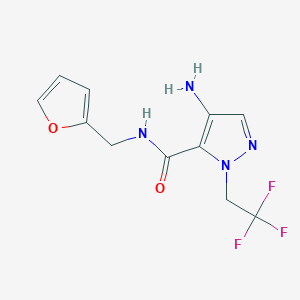
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide (abbreviated as TFP) is a chemical compound that has been studied for its potential use in various scientific research applications. TFP is a pyrazole derivative and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of HDACs and protein kinases. HDACs are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. The inhibition of HDACs by 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is believed to result in the activation of genes that are involved in the regulation of cell growth and differentiation.
Protein kinases are enzymes that are involved in the regulation of cellular signaling pathways. The inhibition of protein kinases by 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is believed to result in the disruption of signaling pathways that are involved in cell growth and proliferation. This can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit inhibitory activity against HDACs and protein kinases, as discussed above. In addition, 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been found to exhibit anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule and can be easily synthesized using the method described above. It has been found to exhibit selective inhibition of HDAC1 and HDAC3, which are isoforms that have been implicated in the development of cancer. 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been found to exhibit activity against protein kinases, including the MAPK pathway.
One limitation of 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. In addition, 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has not been extensively studied in vivo, and its efficacy and safety in animal models and humans are not well established.
Direcciones Futuras
For the use of 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide in scientific research include its potential as a therapeutic agent for the treatment of cancer and other diseases and its use as a tool for the study of cellular signaling pathways.
Métodos De Síntesis
The synthesis of 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-furylmethylamine with ethyl 2,2,2-trifluoroacetate to form the corresponding imine intermediate. This intermediate is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of a reducing agent to yield 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. The synthesis method has been reported in several research papers and has been found to be a reliable and efficient method for the preparation of 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been studied for its potential use in various scientific research applications. It has been found to exhibit inhibitory activity against a range of enzymes, including histone deacetylases (HDACs) and protein kinases. HDACs are enzymes that play a key role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other disorders. 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been found to exhibit selective inhibition of HDAC1 and HDAC3, which are isoforms that have been implicated in the development of cancer.
In addition to its inhibitory activity against HDACs, 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been found to exhibit activity against protein kinases, including the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in a range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in the development of cancer, and the inhibition of MAPK signaling has been explored as a potential therapeutic strategy.
Propiedades
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c12-11(13,14)6-18-9(8(15)5-17-18)10(19)16-4-7-2-1-3-20-7/h1-3,5H,4,6,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGIDZODEVSSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=NN2CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

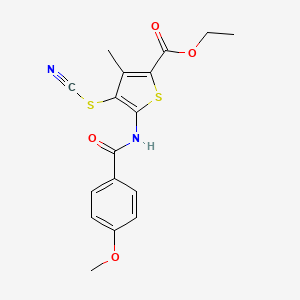

![2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide](/img/structure/B2602699.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602704.png)
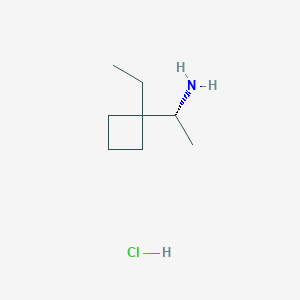
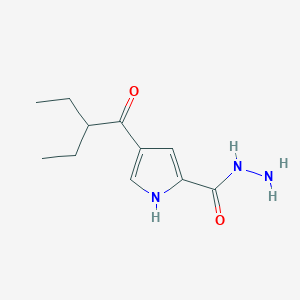
![1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2602708.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2602709.png)
![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2602711.png)
